molecular formula C10H9IO B131972 7-Iodo-1-tetralone CAS No. 145485-31-0

7-Iodo-1-tetralone

Cat. No.: B131972
CAS No.: 145485-31-0
M. Wt: 272.08 g/mol
InChI Key: PNNRPUMINDUKIJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1-tetralone typically involves the iodination of 1-tetralone. One common method is the electrophilic aromatic substitution reaction, where 1-tetralone is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the substitution of the hydrogen atom at the seventh position with an iodine atom.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. Continuous-flow synthesis techniques could be employed to enhance reaction efficiency and yield, as seen in the synthesis of similar compounds like 7-methoxy-1-tetralone .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-1-tetralone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products Formed:

    Substitution Reactions: Products include azido or cyano derivatives.

    Reduction Reactions: The major product is 7-iodo-1-tetralol.

    Oxidation Reactions: Products include this compound carboxylic acid.

Scientific Research Applications

7-Iodo-1-tetralone has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Iodo-1-tetralone involves its interaction with molecular targets through its iodine and carbonyl functional groups. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions can influence various biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

    1-Tetralone: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    7-Methoxy-1-tetralone: Features a methoxy group instead of an iodine atom, leading to different chemical reactivity and applications.

    4-Chromanone: A structurally related compound with different functional groups and reactivity.

Uniqueness of 7-Iodo-1-tetralone: The presence of the iodine atom at the seventh position imparts unique reactivity and properties to this compound, making it distinct from other tetralone derivatives. This uniqueness is particularly valuable in synthetic organic chemistry and drug development, where specific reactivity patterns are often required .

Properties

IUPAC Name

7-iodo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNRPUMINDUKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)I)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435415
Record name 7-Iodo-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145485-31-0
Record name 7-Iodo-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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